molecular formula C34H27N9NaO11S3 B3338149 Direct Black 168 CAS No. 85631-88-5

Direct Black 168

Cat. No.: B3338149
CAS No.: 85631-88-5
M. Wt: 856.8 g/mol
InChI Key: GLGXNKFDKPCDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Direct Black 168, also known as trisodium 4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]amino]-3-sulphonatophenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate, is an organic azo dye. It is widely used in the textile industry for dyeing materials such as cotton, viscose fiber, silk, and leather. This compound is known for its excellent solubility in water and organic solvents, as well as its good light stability and durability .

Scientific Research Applications

Direct Black 168 has several applications in scientific research:

Safety and Hazards

Direct Black 168 is harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . In case of contact with skin or eyes, it is recommended to wash immediately with water .

Preparation Methods

The synthesis of Direct Black 168 involves multiple steps:

Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the dye .

Chemical Reactions Analysis

Direct Black 168 undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action of Direct Black 168 involves its ability to form strong bonds with the fibers it dyes. The azo bonds in the dye molecule interact with the hydroxyl and amino groups in the fibers, leading to the formation of stable complexes. This interaction is facilitated by the presence of sulfonate groups, which enhance the solubility and binding affinity of the dye .

Comparison with Similar Compounds

Direct Black 168 is unique due to its high solubility, excellent light stability, and strong binding affinity to various fibers. Similar compounds include:

This compound stands out due to its superior performance in terms of solubility, stability, and binding affinity, making it a preferred choice in various industrial and research applications.

Properties

CAS No.

85631-88-5

Molecular Formula

C34H27N9NaO11S3

Molecular Weight

856.8 g/mol

IUPAC Name

trisodium;2-[4-[(2-amino-4-oxidophenyl)diazenyl]anilino]-5-[(1-amino-8-oxido-7-phenyldiazenyl-3,6-disulfonaphthalen-2-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C34H27N9O11S3.Na/c35-24-17-23(44)11-13-25(24)41-38-21-8-6-19(7-9-21)37-26-12-10-22(16-27(26)55(46,47)48)40-42-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)36)43-39-20-4-2-1-3-5-20;/h1-17,37,44-45H,35-36H2,(H,46,47,48)(H,49,50,51)(H,52,53,54);

InChI Key

GLGXNKFDKPCDHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)[O-])N)S(=O)(=O)[O-])N)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)N)S(=O)(=O)O)N)O.[Na]

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Direct Black 168
Reactant of Route 2
Reactant of Route 2
Direct Black 168
Reactant of Route 3
Reactant of Route 3
Direct Black 168
Reactant of Route 4
Reactant of Route 4
Direct Black 168
Reactant of Route 5
Reactant of Route 5
Direct Black 168
Reactant of Route 6
Reactant of Route 6
Direct Black 168

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.